3-(piperidin-4-yl)-1H-pyridin-2-one
説明
3-(Piperidin-4-yl)-1H-pyridin-2-one is a bicyclic heterocyclic compound featuring a pyridin-2-one ring fused to a piperidine moiety at the 3-position. The pyridin-2-one scaffold is notable for its electron-deficient aromatic system, which facilitates hydrogen bonding and π-π interactions, making it a versatile pharmacophore in medicinal chemistry. The piperidin-4-yl group enhances structural rigidity and contributes to receptor binding, particularly in central nervous system (CNS) and antimicrobial targets .
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
3-piperidin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H14N2O/c13-10-9(2-1-5-12-10)8-3-6-11-7-4-8/h1-2,5,8,11H,3-4,6-7H2,(H,12,13) |
InChIキー |
HPVFPDXWHRGMIP-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC=CNC2=O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-yl)-1H-pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-piperidone with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-(piperidin-4-yl)-1H-pyridin-2-one may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
3-(piperidin-4-yl)-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted pyridinone compounds.
科学的研究の応用
3-(piperidin-4-yl)-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 3-(piperidin-4-yl)-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action.
類似化合物との比較
Key Data:
| Compound | Substituent | Melting Point (°C) | Yield (%) | Key Application |
|---|---|---|---|---|
| 73 | Biphenyl, phenylamino | 268–270 | 78 | Mechanical allodynia therapy |
| 74 | 3-Chlorophenyl | 275–277 | 82 | Mechanistic studies |
| 75 | 3-Acetylphenyl | 280–282 | 75 | Bioactivity screening |
These derivatives demonstrate that electron-withdrawing groups (e.g., Cl in 74) increase melting points, likely due to enhanced intermolecular interactions.
Piperidin-4-yl-Containing Heterocycles in Kinase Inhibitors
Crizotinib () incorporates a 1-(piperidin-4-yl)-1H-pyrazol-4-yl group, sharing the piperidin-4-yl motif with the target compound.
Key Data:
| Property | Crizotinib | 3-(Piperidin-4-yl)-1H-pyridin-2-one (Inferred) |
|---|---|---|
| Molecular Weight | 450 Da | ~250–300 Da (estimated) |
| Key Targets | ALK, MET, ROS1 kinases | Potential kinase or 5-HT receptor targets |
| Pharmacokinetic Profile | Oral bioavailability, hepatic metabolism | Likely similar metabolic pathways |
Crizotinib’s success underscores the role of piperidin-4-yl in enhancing selectivity for kinase binding pockets. However, the pyridin-2-one core in the target compound may alter solubility and binding kinetics compared to crizotinib’s pyrazole ring .
Piperidin-4-yl-Indole Derivatives in CNS Therapeutics
describes pyrido[1,2-c]pyrimidine derivatives with 3-(piperidin-4-yl)-1H-indole residues. These compounds exhibit high affinity for 5HT1A receptors and serotonin transporters (SERT), highlighting the piperidin-4-yl group’s role in CNS targeting.
Key Comparison:
| Compound Class | Target Affinity (5HT1A/SERT) | Structural Variation |
|---|---|---|
| Pyrido[1,2-c]pyrimidine | High (pre-/postsynaptic) | Piperidin-4-yl-indole pharmacophore |
| 3-(Piperidin-4-yl)-1H-pyridin-2-one | Potential affinity (inferred) | Pyridin-2-one core instead of indole |
Antimicrobial Piperidin-4-yl Derivatives
DMPI and CDFII () are piperidin-4-yl-containing indole derivatives that synergize with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA).
Key Data:
| Compound | Structure | Synergistic Activity (MRSA) |
|---|---|---|
| DMPI | 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole | High (IC50 < 1 µM) |
| CDFII | 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole | Moderate (IC50 ~5 µM) |
The piperidin-4-yl group in these compounds enhances membrane penetration and target engagement.
Physicochemical and Pharmacokinetic Profiling
Predicted Collision Cross-Section (CCS) Analysis
provides CCS data for BMS-695735, a piperidin-4-yl-benzimidazole derivative:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 512.23354 | 223.6 |
| [M+Na]+ | 534.21548 | 236.8 |
Comparatively, 3-(piperidin-4-yl)-1H-pyridin-2-one is expected to have a lower molecular weight (~250–300 Da) and smaller CCS, suggesting improved blood-brain barrier penetration for CNS applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
